molecular formula C17H23BrF2N2O2 B8173818 tert-Butyl (5-bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylphenyl)carbamate

tert-Butyl (5-bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylphenyl)carbamate

Cat. No.: B8173818
M. Wt: 405.3 g/mol
InChI Key: QEJHKXAEPJBZJE-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylphenyl)carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to a brominated and difluorinated piperidine-substituted methylphenyl ring. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylphenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Difluorination: The addition of two fluorine atoms to the piperidine ring.

    Carbamate Formation: The attachment of the tert-butyl carbamate group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl ring or the piperidine moiety.

    Reduction: Reduction reactions may target the bromine or fluorine substituents.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine:

    Pharmacology: The compound is studied for its potential as a drug candidate, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Industry:

    Pesticides: The compound may have applications in the development of new pesticides or insecticides.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylphenyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl (5-bromo-4-(4,4-difluoropiperidin-1-yl)-2-ethylphenyl)carbamate
  • tert-Butyl (5-chloro-4-(4,4-difluoropiperidin-1-yl)-2-methylphenyl)carbamate
  • tert-Butyl (5-bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylphenyl)urea

Uniqueness: The uniqueness of tert-Butyl (5-bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylphenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research applications.

Properties

IUPAC Name

tert-butyl N-[5-bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrF2N2O2/c1-11-9-14(22-7-5-17(19,20)6-8-22)12(18)10-13(11)21-15(23)24-16(2,3)4/h9-10H,5-8H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJHKXAEPJBZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)Br)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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